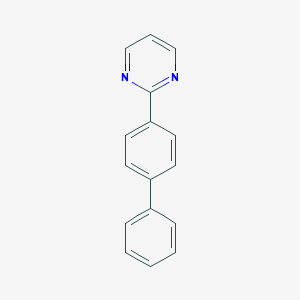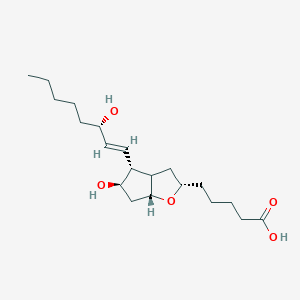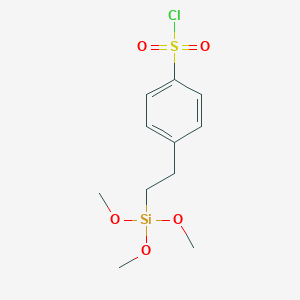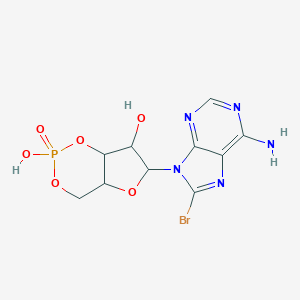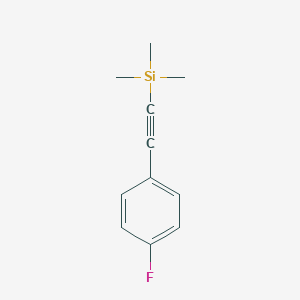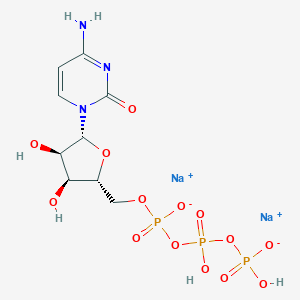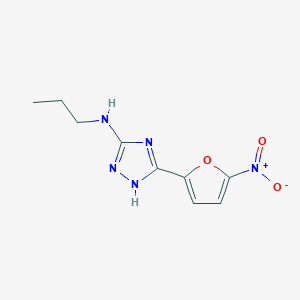
s-Triazole, 5-propylamino-3-(5-nitro-2-furyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a triazole derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of s-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes or proteins in the target organism or cell. This compound has been shown to inhibit the growth of various microorganisms and cancer cells, making it a promising compound for the development of new drugs.
Efectos Bioquímicos Y Fisiológicos
S-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting protein conformational changes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- has several advantages for lab experiments. This compound is relatively easy to synthesize and has high purity and yield. It also has antimicrobial, antifungal, and anticancer properties, making it a valuable compound for studying the mechanisms of action of various microorganisms and cancer cells. However, this compound also has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of s-Triazole, 5-propylamino-3-(5-nitro-2-furyl)-. One potential direction is the development of new drugs based on the antimicrobial, antifungal, and anticancer properties of this compound. Another potential direction is the further study of the mechanism of action of this compound and its potential use as a fluorescent probe for detecting protein conformational changes. Additionally, further studies are needed to fully understand the advantages and limitations of this compound for lab experiments and its potential toxicity.
Métodos De Síntesis
S-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- can be synthesized using various methods, including the reaction of 5-nitro-2-furaldehyde with propylamine and sodium azide, or the reaction of 5-nitro-2-furaldehyde with propylamine and sodium nitrite. The synthesis of this compound has been optimized to yield high purity and high yield, making it a valuable compound for scientific research.
Aplicaciones Científicas De Investigación
S-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- has been extensively studied for its potential applications in various scientific research fields. This compound has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for detecting protein conformational changes and for its potential use in the development of new drugs.
Propiedades
Número CAS |
10187-90-3 |
|---|---|
Nombre del producto |
s-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- |
Fórmula molecular |
C9H11N5O3 |
Peso molecular |
237.22 g/mol |
Nombre IUPAC |
5-(5-nitrofuran-2-yl)-N-propyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H11N5O3/c1-2-5-10-9-11-8(12-13-9)6-3-4-7(17-6)14(15)16/h3-4H,2,5H2,1H3,(H2,10,11,12,13) |
Clave InChI |
ZLNLRWHLKXFYMC-UHFFFAOYSA-N |
SMILES |
CCCNC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
CCCNC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Otros números CAS |
10187-90-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



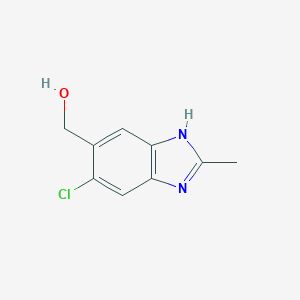
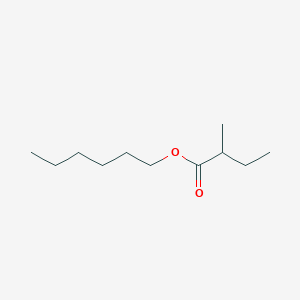
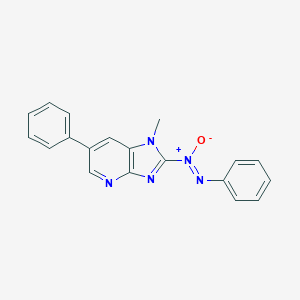
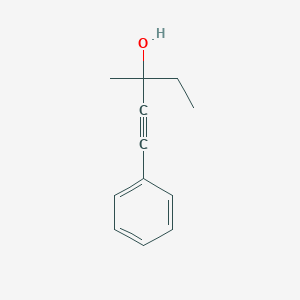
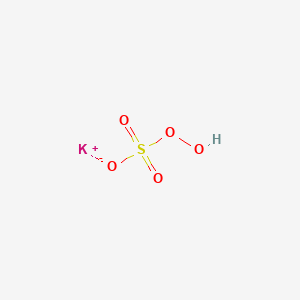
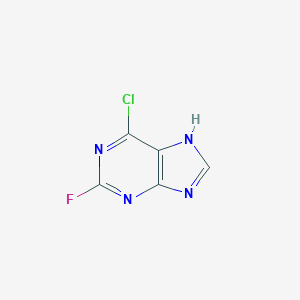
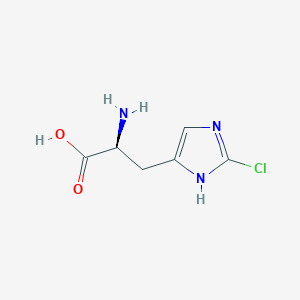
![(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B161040.png)
